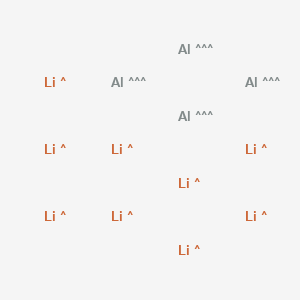![molecular formula C27H20Cl2N2O4S B14716141 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione CAS No. 7018-35-1](/img/structure/B14716141.png)
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrrolidine-2,3-dione structure
Métodos De Preparación
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized via a condensation reaction between an appropriate amine and a maleic anhydride derivative.
Final Coupling and Functionalization: The final step involves coupling the intermediate products and introducing the hydroxy-(3-propoxyphenyl)methylidene group through a condensation reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to a commercial scale.
Análisis De Reacciones Químicas
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond in the pyrrolidine-2,3-dione core.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzothiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxy-(3-propoxyphenyl)methylidene group could also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar compounds to 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione include:
1-(6-Chloro-1,3-benzothiazol-2-yl)-3-phenylurea: This compound shares the benzothiazole ring but differs in its functional groups and overall structure.
4-Chloro-3-nitrobenzoic acid: This compound has a similar chlorophenyl group but lacks the benzothiazole and pyrrolidine-2,3-dione structures.
2-(4-Chlorophenyl)-1,3-benzothiazole: This compound shares the benzothiazole and chlorophenyl groups but lacks the pyrrolidine-2,3-dione core.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties and applications not found in the similar compounds.
Propiedades
Número CAS |
7018-35-1 |
|---|---|
Fórmula molecular |
C27H20Cl2N2O4S |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-2-12-35-19-5-3-4-16(13-19)24(32)22-23(15-6-8-17(28)9-7-15)31(26(34)25(22)33)27-30-20-11-10-18(29)14-21(20)36-27/h3-11,13-14,23,32H,2,12H2,1H3 |
Clave InChI |
MNGQKZJFAWNIGD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


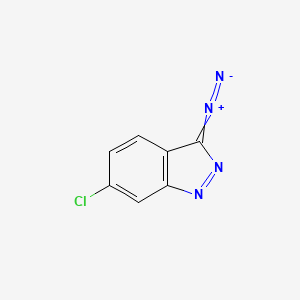
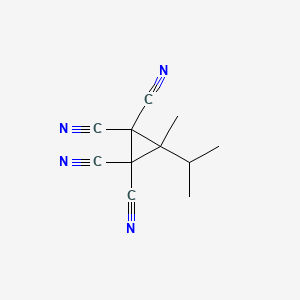
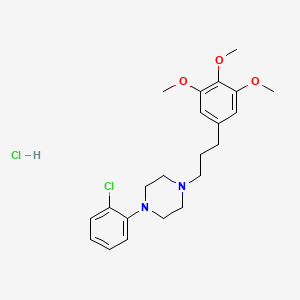

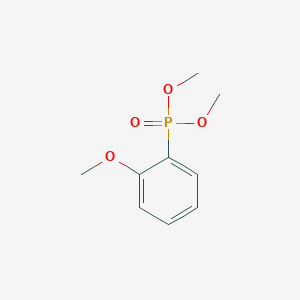
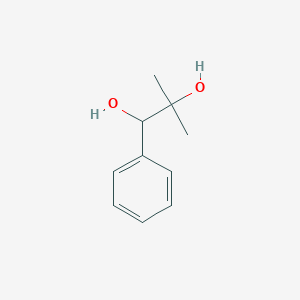

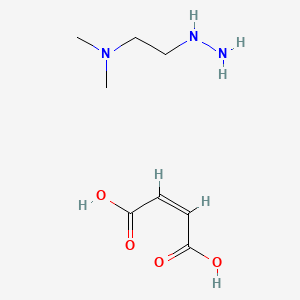
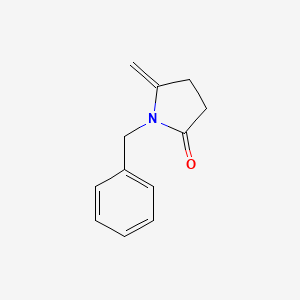
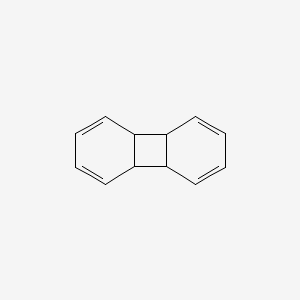
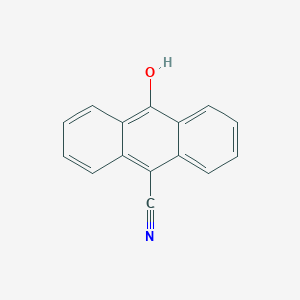
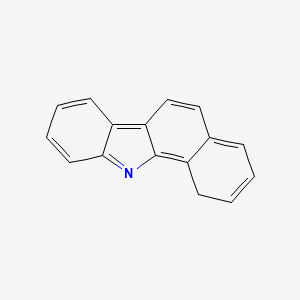
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
